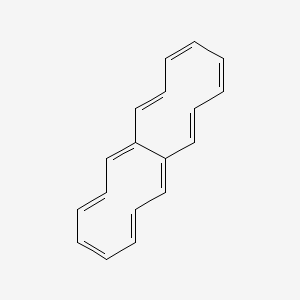Decalene
CAS No.: 51831-03-9
Cat. No.: VC19628163
Molecular Formula: C18H16
Molecular Weight: 232.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51831-03-9 |
|---|---|
| Molecular Formula | C18H16 |
| Molecular Weight | 232.3 g/mol |
| IUPAC Name | bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene |
| Standard InChI | InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H |
| Standard InChI Key | CUPPIVDILVTSCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1 |
Introduction
Chemical Structure and Isomerism
Bicyclic Framework and Nomenclature
Decalene consists of two fused cyclohexane rings, forming a bicyclo[4.4.0]decane structure. The fusion of the rings results in a rigid framework with ten carbon atoms, where the bridgehead positions (C4a and C8a) dictate the compound’s stereochemical properties . The IUPAC name decahydronaphthalene reflects its saturated nature, distinguishing it from the aromatic naphthalene.
Cis- and Trans-Decalin Isomers
Decalene exhibits two stereoisomers due to the spatial arrangement of hydrogen atoms at the bridgehead carbons (Figure 1). In cis-decalin, the bridgehead hydrogens reside on the same side of the ring system, whereas in trans-decalin, they occupy opposite sides .
Table 1: Comparative Properties of Cis- and Trans-Decalin
The trans isomer is thermodynamically favored due to reduced steric strain. In cis-decalin, axial substituents on one ring create gauche interactions with the adjacent ring, elevating its energy by approximately 8–10 kJ/mol compared to the trans isomer . Notably, cis-decalin is chiral but achieves rapid racemization via chair-flipping, whereas trans-decalin’s rigid structure prevents such interconversion .
Synthesis and Production
Catalytic Hydrogenation of Naphthalene
The primary industrial route to decalene involves the hydrogenation of naphthalene or its partially saturated derivative, tetralin. Using platinum or nickel catalysts under high-pressure conditions (25–130 atm), naphthalene undergoes complete saturation to yield a mixture of cis- (77%) and trans-decalin (23%) . Adjusting reaction parameters, such as solvent choice (e.g., glacial acetic acid) and catalyst type, can modulate the isomer ratio .
Isomer Interconversion
Physical and Chemical Properties
Physicochemical Constants
Decalene’s low water solubility (0.25 mg/L at 25°C) and high miscibility with organic solvents like ethanol, chloroform, and ketones make it an ideal solvent for resins, waxes, and polymers . Its autoignition temperature (504°F) and flash point (58°C) necessitate careful handling in industrial settings .
Table 2: Key Physical Properties of Decalene
| Property | Value |
|---|---|
| Molecular Weight | 138.25 g/mol |
| Refractive Index () | 1.481 |
| Vapor Pressure (20°C) | 0.3 mmHg |
| Heat of Combustion | -6,090 kJ/mol |
Reactivity and Decomposition
Decalene undergoes oxygenation to form hydroperoxides, which rearrange into cyclodecenone—a precursor to sebacic acid . Thermal decomposition above 400°C produces monoaromatic hydrocarbons (e.g., benzene, toluene) via radical-mediated pathways, as modeled by ab initio studies . Ozonolysis experiments reveal complex product profiles, including ketones and carboxylic acids, highlighting its susceptibility to oxidative cleavage .
Industrial and Pharmaceutical Applications
Solvent and Fuel Additive
Decalene’s low polarity and high boiling point make it a preferred solvent for lacquers, varnishes, and rubber . It also serves as a stabilizer in jet fuels, enhancing thermal stability during high-temperature operations .
Role in Natural Product Biosynthesis
Fungal polyketide synthases (PKSs) utilize decalin moieties as core structures for bioactive compounds like lovastatin and solanapyrone. Enzymatic Diels-Alderases catalyze stereoselective [4+2] cyclizations of linear polyketides to form decalin rings, which are critical for the biological activity of these molecules .
Recent Advances and Research Directions
Stereoselective Synthesis
Recent studies exploit chiral catalysts to achieve enantioselective decalin synthesis, enabling access to non-racemic intermediates for pharmaceutical applications . For example, lipocalin-type Diels-Alderases from Aspergillus species yield decalin scaffolds with >95% enantiomeric excess .
Computational Modeling
Density functional theory (DFT) simulations elucidate decalene’s decomposition pathways, identifying key transition states for benzene and toluene formation. These models align with experimental pyrolysis data, enabling predictive scaling for industrial processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume